REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].[C:4]([O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]1[C:14](=[O:18])[CH2:15][CH2:16][CH:17]=1)(=[O:6])[CH3:5]>CO.C(O)(=O)C>[C:4]([O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH:13]1[C:14](=[O:18])[CH2:15][CH2:16][CH:17]1[C:1]#[N:2])(=[O:6])[CH3:5] |f:0.1|
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Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCCC=1C(CCC1)=O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The oily residue was stirred for 5 hours at room temperature in 200 ml of pyridine
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added dropwise within 2.5 hours
|
Duration
|
2.5 h
|
Type
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EXTRACTION
|
Details
|
extracted thrice with diethyl ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
30 ml of acetic anhydride, the solvent was then distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled in a bulb tube
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OCCCCCC1C(CCC1=O)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |